molecular formula C14H11ClO3 B6378574 6-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% CAS No. 1261986-67-7

6-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%

Cat. No. B6378574
CAS RN: 1261986-67-7
M. Wt: 262.69 g/mol
InChI Key: YGMHUKDSGSHQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% (6-CMPF-95%) is a phenolic compound commonly used in scientific research. It is a colorless solid, with a melting point of 141-143 °C and a boiling point of 285 °C. 6-CMPF-95% is a component of a class of compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon ring. It is a versatile compound, used in a variety of applications, including drug synthesis, organic synthesis, and as a reagent in analytical chemistry.

Scientific Research Applications

6-CMPF-95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is relatively easy to obtain and is relatively inexpensive. Additionally, 6-CMPF-95% has been used in the synthesis of pharmaceuticals, such as the anti-cancer drug paclitaxel. It has also been used in the synthesis of other compounds, such as the anti-inflammatory drug celecoxib. It has also been used in the synthesis of a variety of other compounds, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 6-CMPF-95% is not well understood. However, it is believed that the compound acts as an electrophile, meaning that it is able to form covalent bonds with electron-rich molecules, such as those found in proteins and DNA. It is also believed that 6-CMPF-95% is able to interact with enzymes and other proteins in the body, which may be responsible for its biological effects.
Biochemical and Physiological Effects
6-CMPF-95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase. It has also been found to inhibit the growth of certain cancer cell lines. Additionally, 6-CMPF-95% has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-CMPF-95% in laboratory experiments is its low cost and relative ease of synthesis. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to using 6-CMPF-95% in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, it can be difficult to accurately measure the concentration of 6-CMPF-95%, as it is a solid at room temperature.

Future Directions

There are a variety of potential future directions for the use of 6-CMPF-95%. For example, further research could be conducted to explore its potential use in the synthesis of other pharmaceuticals. Additionally, further research could be conducted to explore its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore its potential use in the treatment of cancer and other diseases. Finally, further research could be conducted to explore its potential use as a reagent in analytical chemistry.

Synthesis Methods

6-CMPF-95% is synthesized through a process known as Friedel-Crafts alkylation. This involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces a new aromatic compound, which can then be further reacted with formaldehyde to form 6-CMPF-95%.

properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-6-5-9(7-12(13)15)11-4-2-3-10(8-16)14(11)17/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMHUKDSGSHQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685264
Record name 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chloro-4-methoxyphenyl)-2-formylphenol

CAS RN

1261986-67-7
Record name 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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